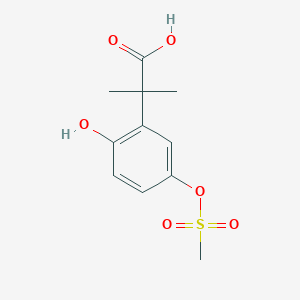
Ethofumesate carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethofumesate carboxylic acid is a derivative of ethofumesate, a well-known herbicide primarily used for controlling grass and small-seeded broadleaf weeds in crops like sugarbeet . This compound is characterized by the presence of a carboxyl group, which significantly influences its chemical behavior and applications.
Métodos De Preparación
The synthesis of carboxylic acids, including ethofumesate carboxylic acid, can be achieved through various methods:
Oxidation of Alkylbenzenes: This involves the oxidation of alkylbenzenes using strong oxidizing agents.
Oxidative Cleavage of Alkenes: Alkenes can be cleaved oxidatively to form carboxylic acids.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to yield carboxylic acids.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids.
Análisis De Reacciones Químicas
Ethofumesate carboxylic acid undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into alcohols or other derivatives.
Substitution: Nucleophilic substitution reactions can replace the carboxyl group with other functional groups.
Common reagents used in these reactions include thionyl chloride for converting carboxylic acids to acid chlorides, and strong acids like HCl or H2SO4 for catalyzing esterification reactions .
Aplicaciones Científicas De Investigación
Ethofumesate carboxylic acid has diverse applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Nanotechnology: Carboxylic acids are employed as surface modifiers to enhance the dispersion of nanoparticles.
Polymer Chemistry: They serve as monomers, additives, and catalysts in polymer production.
Medical Field: Carboxylic acids are involved in drug formulation and delivery systems.
Mecanismo De Acción
The mechanism of action of ethofumesate carboxylic acid involves its interaction with specific molecular targets. It is believed to interfere with lipid biosynthesis by inhibiting key enzymes involved in the process . This disruption leads to the inhibition of cell growth and division, making it effective as a herbicide .
Comparación Con Compuestos Similares
Ethofumesate carboxylic acid can be compared with other carboxylic acids such as acetic acid, citric acid, and formic acid . While all these compounds share the carboxyl functional group, this compound is unique due to its specific application in herbicides and its distinct molecular structure .
Similar compounds include:
Acetic Acid: Commonly used in vinegar and as a chemical reagent.
Citric Acid: Widely used in food and beverage industries.
Formic Acid: Found in ant venom and used in leather production.
This compound stands out due to its specialized use in agricultural weed control and its unique chemical properties.
Propiedades
IUPAC Name |
2-(2-hydroxy-5-methylsulfonyloxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O6S/c1-11(2,10(13)14)8-6-7(4-5-9(8)12)17-18(3,15)16/h4-6,12H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTIAIHRXRNRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)OS(=O)(=O)C)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021402 |
Source


|
| Record name | 2-[2-Hydroxy-5-(methanesulfonyloxy)phenyl-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate](/img/structure/B13419869.png)

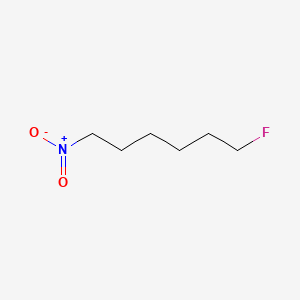
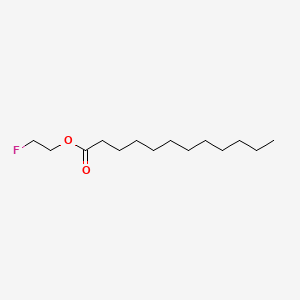
![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)


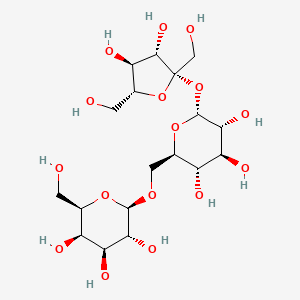

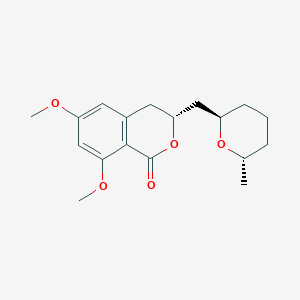


![Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-2)[Bn(-3)][Bn(-4)][Bn(-6)]Gal(b1-4)[Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-3)][Bn(-6)]GlcNAc-O-Bn](/img/structure/B13419943.png)

